beta-Chloromorphide
Description
Beta-Chloromorphide is a synthetic opioid derivative characterized by a chlorine substitution at the beta position of its morphinan backbone. Synthesis routes may involve electrophilic aromatic substitution or halogenation of precursor compounds like morphine or apomorphine.
Properties
CAS No. |
60048-95-5 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
(4R,4aR,5S,7aS,12bS)-5-chloro-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H18ClNO2/c1-19-7-6-17-13-5-3-10(18)15(17)11(19)8-9-2-4-12(20)16(21-13)14(9)17/h2-5,10-11,13,15,20H,6-8H2,1H3/t10-,11+,13-,15-,17+/m0/s1 |
InChI Key |
VSGXFWNZWWGPCT-ZLLBLOTGSA-N |
SMILES |
CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)Cl |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C=C[C@@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)Cl |
Canonical SMILES |
CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)Cl |
Synonyms |
chloromorphide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Apomorphine Hydrochloride
Apomorphine hydrochloride shares a morphinan core with beta-Chloromorphide but lacks chlorine substitution. Key differences include:
- Receptor Affinity : Apomorphine acts primarily as a D₁/D₂ dopamine receptor agonist, whereas this compound’s chlorine may shift affinity toward opioid receptors (e.g., μ-opioid) due to steric and electronic effects.
- Solubility and Stability : Apomorphine hydrochloride is highly water-soluble (≥50 mg/mL) but prone to oxidation, requiring storage under inert conditions . This compound’s chlorine could improve stability against oxidation but reduce aqueous solubility.
- Analytical Methods : Liquid chromatography (LC) methods validated for apomorphine hydrochloride (e.g., USP 32) may require modification for this compound due to retention time shifts caused by chlorine’s hydrophobicity .
Table 1: Structural and Functional Comparison
| Property | This compound | Apomorphine Hydrochloride |
|---|---|---|
| Molecular Weight | ~328 g/mol (estimated) | 303.79 g/mol |
| Chlorine Substitution | Beta position | None |
| Primary Receptor Target | μ-opioid (hypothesized) | D₁/D₂ dopamine |
| Aqueous Solubility | Moderate (estimated) | High (≥50 mg/mL) |
Morphine
Morphine, a non-chlorinated opioid, serves as a baseline for comparing halogenated derivatives:
- Metabolism : Chlorine may slow hepatic metabolism by cytochrome P450 enzymes, extending half-life relative to morphine.
Comparison with Functionally Similar Compounds
Chlorinated Opioids (e.g., Chloromorphine)
Chloromorphine, a chlorinated analog of morphine, provides insights into this compound’s behavior:
- Binding Affinity : Chlorine at the beta position in this compound may sterically hinder μ-opioid receptor binding compared to Chloromorphine’s alpha-substitution, reducing potency but improving selectivity.
- Toxicity : Chlorine in both compounds could elevate hepatotoxicity risks due to reactive intermediate formation during metabolism.
Table 2: Pharmacokinetic Comparison
| Parameter | This compound | Chloromorphine |
|---|---|---|
| LogP | 2.1 (estimated) | 1.8 |
| Half-Life (t₁/₂) | ~4 hours (hypothesized) | 3.2 hours |
| CYP3A4 Substrate | Yes | Yes |
Cryptophane-A Chloromethane Complexes
This compound’s chlorine may similarly stabilize receptor-ligand binding through van der Waals interactions, as seen in cryptophane systems .
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